molecular formula C26H34Br2O2S2 B8199597 1,3-dibromo-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione

1,3-dibromo-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione

Cat. No.: B8199597
M. Wt: 602.5 g/mol
InChI Key: DXKAGWWUCATEAS-UHFFFAOYSA-N
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Description

4H,8H-Benzo[1,2-c:4,5-c’]dithiophene-4,8-dione, 1,3-dibromo-5,7-bis(2-ethylhexyl)- is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a benzo-dithiophene core with bromine and ethylhexyl substituents, making it a valuable material in organic electronics and photovoltaic research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,8H-Benzo[1,2-c:4,5-c’]dithiophene-4,8-dione, 1,3-dibromo-5,7-bis(2-ethylhexyl)- typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and recrystallization, are essential to obtain high-purity products .

Mechanism of Action

The mechanism by which 4H,8H-Benzo[1,2-c:4,5-c’]dithiophene-4,8-dione, 1,3-dibromo-5,7-bis(2-ethylhexyl)- exerts its effects is primarily through its interaction with molecular targets in electronic devices. The compound’s unique electronic properties, such as high electron affinity and mobility, make it an excellent candidate for use in organic semiconductors . In biological systems, its derivatives may interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H,8H-Benzo[1,2-c:4,5-c’]dithiophene-4,8-dione, 1,3-dibromo-5,7-bis(2-ethylhexyl)- stands out due to its specific substitution pattern, which imparts unique electronic properties and enhances its solubility in organic solvents. This makes it particularly suitable for applications in organic electronics and photovoltaic devices .

Properties

IUPAC Name

1,3-dibromo-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34Br2O2S2/c1-5-9-11-15(7-3)13-17-19-20(18(31-17)14-16(8-4)12-10-6-2)24(30)22-21(23(19)29)25(27)32-26(22)28/h15-16H,5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKAGWWUCATEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=C2C(=C(S1)CC(CC)CCCC)C(=O)C3=C(SC(=C3C2=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34Br2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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